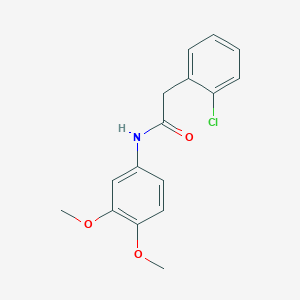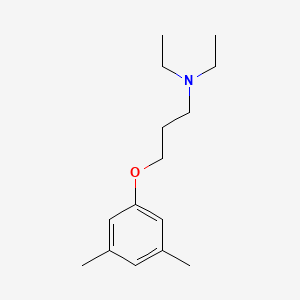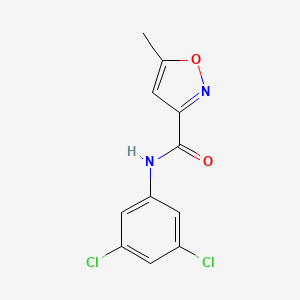![molecular formula C19H24N2O5S B5215630 N~2~-benzyl-N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5215630.png)
N~2~-benzyl-N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-benzyl-N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is commonly referred to as BHG, and it is a sulfonylurea derivative that has shown promising results in several studies.
Wirkmechanismus
The mechanism of action of BHG involves the activation of ATP-sensitive potassium channels in pancreatic beta cells. This leads to the depolarization of the cell membrane, which triggers the release of insulin. BHG has also been shown to inhibit the activity of the sulfonylurea receptor, which is involved in the regulation of insulin secretion.
Biochemical and Physiological Effects:
BHG has been shown to have several biochemical and physiological effects. In addition to its ability to stimulate insulin secretion, BHG has also been shown to have anti-inflammatory and antioxidant properties. These properties could be beneficial in the treatment of various diseases, including diabetes, cardiovascular disease, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BHG in lab experiments is its ability to stimulate insulin secretion in pancreatic beta cells. This makes it a valuable tool for studying the regulation of insulin secretion and the development of new treatments for diabetes. However, one limitation of using BHG is its potential toxicity, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BHG. One area of research is the development of new treatments for diabetes based on the activation of ATP-sensitive potassium channels. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of BHG and their potential application in the treatment of other diseases. Additionally, further studies are needed to determine the safety and efficacy of BHG in humans.
Synthesemethoden
The synthesis of BHG involves the reaction of N-benzyl-N-(3-hydroxypropyl)glycinamide with p-anisylsulfonyl chloride in the presence of a base. The reaction takes place in an organic solvent, and the product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
BHG has been extensively studied for its potential application in the treatment of various diseases. One of the primary areas of research has been in the field of diabetes. BHG has been shown to stimulate insulin secretion from pancreatic beta cells, which could be beneficial in the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(3-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-26-17-8-10-18(11-9-17)27(24,25)21(14-16-6-3-2-4-7-16)15-19(23)20-12-5-13-22/h2-4,6-11,22H,5,12-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMZMDVJSHFTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-benzyl-N-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methoxybenzyl)-4-{[2-(methylamino)-3-pyridinyl]carbonyl}-2-piperazinone trifluoroacetate](/img/structure/B5215556.png)
![3-(4-{4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl}-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B5215557.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-(4-morpholinyl)benzoic acid](/img/structure/B5215565.png)
![N-benzyl-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5215567.png)
![N-[2-(acetylamino)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5215574.png)



![1-(3-chlorophenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B5215610.png)


![3,3-dimethyl-11-(1-methyl-1H-pyrrol-2-yl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5215623.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]isonicotinamide](/img/structure/B5215637.png)
![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5215641.png)